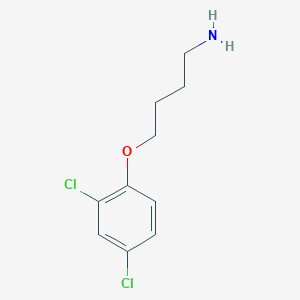
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-: is a complex organic compound with a unique structure It is a derivative of benzaceanthrylene, featuring a dihydrodiol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- typically involves the hydrogenation of benzaceanthrylene. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The dihydrodiol group is introduced through a dihydroxylation reaction, which can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of acylated benzaceanthrylene derivatives.
Scientific Research Applications
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- involves its interaction with specific molecular targets. The dihydrodiol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzaceanthrylene: The parent compound without the dihydrodiol group.
Dihydrobenzaceanthrylene: A reduced form of benzaceanthrylene.
Benzaceanthrylene-1,2-dione: An oxidized form of benzaceanthrylene.
Uniqueness
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- is unique due to its dihydrodiol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93673-36-0 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10,19-22H/t19-,20-/m1/s1 |
InChI Key |
FKKLORIUOJKOOS-WOJBJXKFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3[C@H]([C@@H]5O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
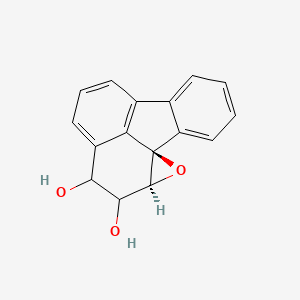
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
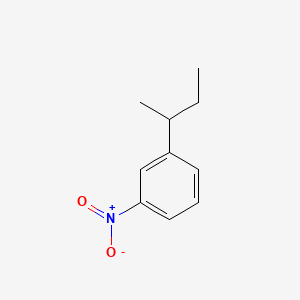
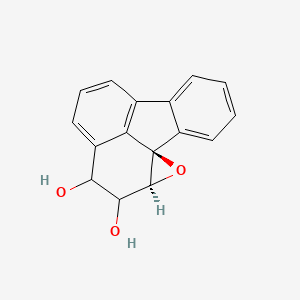

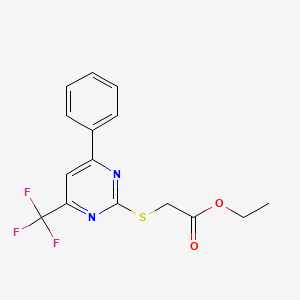
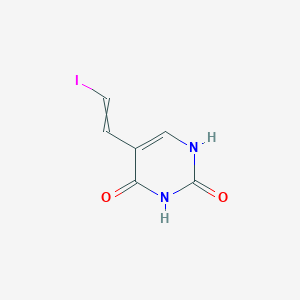
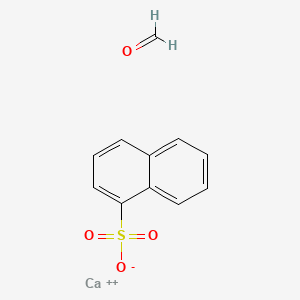
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
